Home > Products > Screening Compounds P10783 > [3-(Methoxymethyl)piperidin-1-yl]-[6-[2-(5-methylfuran-2-yl)ethylamino]pyridin-3-yl]methanone
[3-(Methoxymethyl)piperidin-1-yl]-[6-[2-(5-methylfuran-2-yl)ethylamino]pyridin-3-yl]methanone -

[3-(Methoxymethyl)piperidin-1-yl]-[6-[2-(5-methylfuran-2-yl)ethylamino]pyridin-3-yl]methanone

Catalog Number: EVT-3908381
CAS Number:
Molecular Formula: C20H27N3O3
Molecular Weight: 357.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140)

Compound Description: 873140 (also known as aplaviroc) is a potent allosteric noncompetitive antagonist of the CCR5 receptor. [] It exhibits strong antiviral activity against HIV-1 by blocking the CCR5 receptor, preventing HIV entry into cells. []

Relevance: While 873140 targets the CCR5 receptor and has a complex spirocyclic structure, it shares some similarities with 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(5-methyl-2-furyl)ethyl]-2-pyridinamine. Both compounds feature a piperidine ring linked to a carbonyl group, which is further connected to an aromatic system (pyridine in the main compound and a substituted phenyl ring in 873140). This common structural motif suggests potential exploration of similar chemical spaces for modulating different biological targets. []

(Z)-(4-Bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C (also known as SCH 351125) acts as a noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of chemokines like MIP-1α and RANTES to CCR5, impacting downstream signaling and cellular responses. []

Relevance: Sch-C, similar to 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(5-methyl-2-furyl)ethyl]-2-pyridinamine, incorporates a piperidine ring connected to a carbonyl group. In Sch-C, this carbonyl is linked to a substituted pyridine ring, whereas in the target compound, it's connected to a pyridine ring. This structural resemblance highlights the importance of carbonyl-piperidine moieties in the development of CCR5 antagonists. []

4,6-Dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690)

Compound Description: Sch-D (also known as SCH 417,690 and vicriviroc) is another potent noncompetitive allosteric antagonist of the CCR5 receptor, demonstrating efficacy in inhibiting HIV-1 infection. [, ] It works by blocking the binding of chemokines to CCR5. []

Relevance: Sch-D exhibits structural similarities to 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(5-methyl-2-furyl)ethyl]-2-pyridinamine. Both possess a piperidine ring linked to a carbonyl group. In Sch-D, this carbonyl group is connected to a pyrimidine ring, unlike the pyridine ring in the main compound. This shared structural feature suggests that variations in the aromatic ring system can be explored while maintaining the core carbonyl-piperidine moiety for targeting CCR5. []

4,4-Difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857)

Compound Description: UK-427,857 (also known as maraviroc) is a noncompetitive allosteric antagonist of the CCR5 receptor. [, ] It is clinically used for the treatment of HIV-1 infection by blocking viral entry into cells. [, ]

Relevance: Despite having a different bicyclic core structure, UK-427,857 shares a similar pharmacophore with 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(5-methyl-2-furyl)ethyl]-2-pyridinamine. Both compounds contain an amide bond linked to a phenylpropyl group and a cyclic system, although the cyclic system differs (piperidine in the main compound and azabicyclo[3.2.1]octane in UK-427,857). This similarity in pharmacophore suggests a potential for exploring variations in cyclic systems while maintaining a similar spatial arrangement for interaction with the target. []

N,N-Dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclo-hepten-8-yl]carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK779)

Compound Description: TAK779 is a noncompetitive allosteric antagonist with high affinity for both CCR5 and CXCR4 receptors. [] It inhibits chemokine binding and exhibits potent antiviral activity against HIV-1. []

(+/-)-5,11-Dihydro-11-([(2-(2-[(dipropylamino)methyl]-1-piperidinyl)ethyl)amino]carbonyl)-6H-pyrido(2,3-b)(1,4)-benzodiazepine-6-one (AF-DX 384)

Compound Description: AF-DX 384 is a muscarinic receptor antagonist with selectivity for the M2 and M4 subtypes. [] It exhibits a unique binding profile, partially overlapping with the common allosteric site of the M2 receptor. []

Relevance: While AF-DX 384 targets muscarinic receptors and 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(5-methyl-2-furyl)ethyl]-2-pyridinamine is not specified in the provided context, their structures share similarities. Both compounds contain a piperidine ring connected to a carbonyl group. The carbonyl in AF-DX 384 is linked to a benzodiazepine ring system, while the main compound has a pyridine ring. This common structural element suggests that these compounds might interact with their respective targets through similar binding modes involving the carbonyl-piperidine moiety. []

Hexane-1,6-bis[dimethyl-3'-phthalimidopropyl-ammonium bromide] (W84)

Compound Description: W84 is an allosteric agent that interacts with muscarinic receptors, particularly showing a higher potency at the M2 receptor subtype. [] It exhibits negative cooperativity in its antagonistic effects. []

N-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-N-2-pyridinyl-cyclohexanecarboxamide maleate salt (WAY100635)

Compound Description: WAY100635 is a selective 5-hydroxytryptamine1A receptor antagonist. [] It is used to investigate the role of serotonin in various physiological processes, including voiding reflexes. []

((+)-Methyl (4S)-3-{[(3-{4-[3-(acetylamino)phenyl]-1-piperidinyl}propyl) amino]carbonyl}-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate hydrochloride) (SNAP 7941)

Compound Description: SNAP 7941 is a selective melanin-concentrating hormone-1 (MCH1) receptor antagonist. [] Studies using SNAP 7941 reveal the role of MCH in modulating the voiding reflex in rats, suggesting potential therapeutic applications in treating overactive bladder syndrome. []

3-Propyl-6-ethyl-5[(ethylthio)carbonyl]-2-phenyl-4-propyl-3-pyridinecarboxylate (MRS 1523)

Compound Description: MRS 1523 is a selective adenosine A3 receptor antagonist. [, ] In vitro studies demonstrate its neuroprotective effects in rat hippocampal slices during oxygen and glucose deprivation, suggesting potential therapeutic applications in stroke. [, ]

Relevance: MRS 1523 belongs to the same class of compounds as 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(5-methyl-2-furyl)ethyl]-2-pyridinamine, both being adenosine receptor antagonists. While their specific structures differ, the shared classification as adenosine receptor modulators suggests potential investigation into their respective structure-activity relationships. []

N-[9-Chloro-2-(2-furanyl)[1,2,4]-triazolo [1,5-c]quinazolin-5-yl]benzeneacetamide (MRS 1220)

Compound Description: MRS 1220 is another selective adenosine A3 receptor antagonist. [] Like MRS 1523, it exhibits neuroprotective effects in in vitro models of ischemia. []

Relevance: Similar to MRS 1523, MRS 1220 is an adenosine receptor antagonist, making it relevant to the chemical space occupied by 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(5-methyl-2-furyl)ethyl]-2-pyridinamine. Despite having a distinct triazoloquinazoline core, its classification as an adenosine receptor antagonist emphasizes the exploration of diverse chemical structures for targeting adenosine receptors. []

N-(2-Methoxyphenyl)-N′-[2(3-pyrindinyl)-4-quinazolinyl]-urea (VUF 5574)

Compound Description: VUF 5574 is a selective adenosine A3 receptor antagonist. [] It also demonstrates neuroprotective properties in in vitro models of ischemia. []

Relevance: VUF 5574 belongs to the same pharmacological class as 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(5-methyl-2-furyl)ethyl]-2-pyridinamine, making it a related compound. Its structure, featuring a quinazolinyl core, highlights the diversity of chemical scaffolds that can be used to target adenosine receptors. []

5-[[(4-Pyridyl)amino]carbonyl]amino-8-methyl-2-(2-furyl)-pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine hydrochloride

Compound Description: This compound, like the others mentioned above, is a selective adenosine A3 receptor antagonist and displays neuroprotective capabilities in in vitro models of ischemia. []

Relevance: Although it features a complex pyrazolotriazolopyrimidine core, this compound is relevant to 5-{[3-(methoxymethyl)-1-piperidinyl]carbonyl}-N-[2-(5-methyl-2-furyl)ethyl]-2-pyridinamine due to its shared classification as an adenosine A3 receptor antagonist. [] This further emphasizes the exploration of different chemical structures for modulating adenosine receptor activity.

Properties

Product Name

[3-(Methoxymethyl)piperidin-1-yl]-[6-[2-(5-methylfuran-2-yl)ethylamino]pyridin-3-yl]methanone

IUPAC Name

[3-(methoxymethyl)piperidin-1-yl]-[6-[2-(5-methylfuran-2-yl)ethylamino]pyridin-3-yl]methanone

Molecular Formula

C20H27N3O3

Molecular Weight

357.4 g/mol

InChI

InChI=1S/C20H27N3O3/c1-15-5-7-18(26-15)9-10-21-19-8-6-17(12-22-19)20(24)23-11-3-4-16(13-23)14-25-2/h5-8,12,16H,3-4,9-11,13-14H2,1-2H3,(H,21,22)

InChI Key

IUJINFDHTQZBME-UHFFFAOYSA-N

SMILES

CC1=CC=C(O1)CCNC2=NC=C(C=C2)C(=O)N3CCCC(C3)COC

Canonical SMILES

CC1=CC=C(O1)CCNC2=NC=C(C=C2)C(=O)N3CCCC(C3)COC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.